2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Catalog No.
S804240
CAS No.
35509-60-5
M.F
C7H5Cl3O3S
M. Wt
275.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

CAS Number

35509-60-5

Product Name

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

IUPAC Name

2,3-dichloro-4-methoxybenzenesulfonyl chloride

Molecular Formula

C7H5Cl3O3S

Molecular Weight

275.5 g/mol

InChI

InChI=1S/C7H5Cl3O3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3

InChI Key

AJHJBAMQCLTOGP-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl

Use in Organic Synthesis

Use in Agrochemical and Pharmaceutical Industries

Use in Organic Synthesis

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, with the chemical formula C7_7H5_5Cl3_3O3_3S and a molecular weight of approximately 275.54 g/mol, is a chlorinated aromatic compound. It features a benzene ring substituted with two chlorine atoms at positions 2 and 3, a methoxy group at position 4, and a sulfonyl chloride group at position 1. This structure contributes to its reactivity and utility in various

The sulfonyl chloride functional group makes this compound highly reactive, particularly towards nucleophiles. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride can react with amines or alcohols to form sulfonamides or sulfonates, respectively.
  • Electrophilic Aromatic Substitution: The presence of chlorine and methoxy groups can direct electrophiles to specific positions on the benzene ring.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 2,3-dichloro-4-methoxybenzenesulfonic acid.

These reactions are significant for synthesizing various derivatives that can be used in pharmaceuticals and agrochemicals .

Several methods have been reported for synthesizing 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride:

  • Chlorination of Methoxybenzene: Starting from methoxybenzene, chlorination can be performed using chlorine gas or chlorinating agents to introduce chlorine atoms at the 2 and 3 positions.
  • Sulfonation: The introduction of the sulfonyl chloride group can be achieved by treating the dichloromethoxybenzene with thionyl chloride or sulfur trioxide.
  • Multi-step Synthesis: A combination of electrophilic aromatic substitution followed by sulfonation provides a route to obtain this compound in high yields.

Each method may vary in efficiency and yield based on reaction conditions such as temperature and solvent choice .

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is utilized in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its reactivity.
  • Agricultural Chemicals: Used in the formulation of pesticides and herbicides.
  • Chemical Research: Acts as a reagent in organic synthesis for creating more complex molecules.

Its unique structure allows for diverse applications in synthetic chemistry .

Interaction studies involving 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride focus on its reactivity with nucleophiles. The compound's ability to form stable bonds with amines or alcohols through nucleophilic substitution is vital for developing new compounds. Additionally, studies may investigate its interactions with biological macromolecules to assess potential therapeutic applications or toxicity profiles .

Several compounds share structural similarities with 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-4-methoxybenzenesulfonyl chlorideContains one chlorine atomLess reactive due to fewer halogen substituents
2,4-Dichlorobenzenesulfonyl chlorideContains two chlorine atomsLacks the methoxy group, affecting solubility
3-Methoxybenzenesulfonyl chlorideMethoxy group present but lacks dichlorinationDifferent substitution pattern alters reactivity

The unique combination of two chlorine atoms and a methoxy group in 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride enhances its reactivity compared to these similar compounds, making it particularly useful in synthetic applications .

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2,3-dichloro-4-methoxybenzenesulfonyl chloride. The compound possesses the molecular formula C₇H₅Cl₃O₃S with a molecular weight of 275.54 grams per mole. The structure features a benzene ring bearing two chlorine substituents at positions 2 and 3, a methoxy group at position 4, and a sulfonyl chloride group at position 1. This specific substitution pattern creates a unique electronic environment that influences both the compound's physical properties and chemical reactivity.

The MDL number MFCD11133907 serves as an additional identifier for this compound in chemical databases. The InChI code 1S/C7H5Cl3O3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3 provides a standardized structural representation that enables computational chemistry applications and database searches. The InChI key AJHJBAMQCLTOGP-UHFFFAOYSA-N offers a compressed hash identifier for rapid structure matching across chemical information systems.

PropertyValueReference
Chemical Abstracts Service Number35509-60-5
Molecular FormulaC₇H₅Cl₃O₃S
Molecular Weight275.54 g/mol
MDL NumberMFCD11133907
IUPAC Name2,3-dichloro-4-methoxybenzenesulfonyl chloride

XLogP3

3.2

Wikipedia

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Dates

Last modified: 08-15-2023

Explore Compound Types